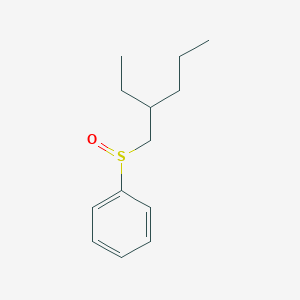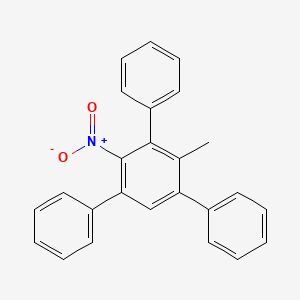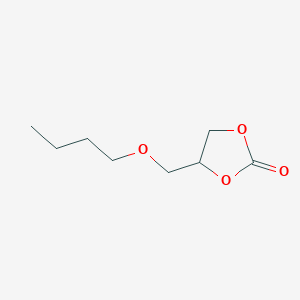
1,3-Dioxolan-2-one, 4-(butoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4-(butoxymethyl)- is an organic compound with the molecular formula C8H14O4. It is a derivative of 1,3-dioxolan-2-one, where a butoxymethyl group is attached to the fourth carbon atom of the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-(butoxymethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-dioxolan-2-one with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-2-one, 4-(butoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Dioxolan-2-one, 4-(butoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolan-2-one: The parent compound without the butoxymethyl group.
4-Methyl-1,3-dioxolan-2-one: A similar compound with a methyl group instead of a butoxymethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A compound with a hydroxymethyl group at the same position
Uniqueness
1,3-Dioxolan-2-one, 4-(butoxymethyl)- is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and in research settings .
Propriétés
Numéro CAS |
85976-40-5 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
4-(butoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H14O4/c1-2-3-4-10-5-7-6-11-8(9)12-7/h7H,2-6H2,1H3 |
Clé InChI |
UYAXUQISKHVJNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
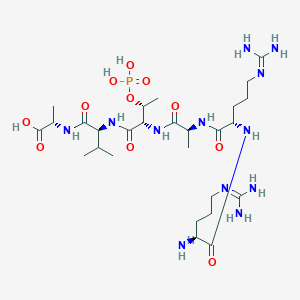
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
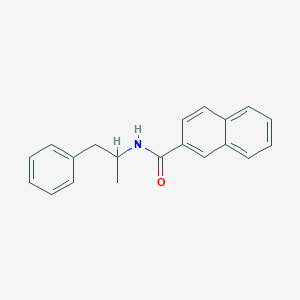

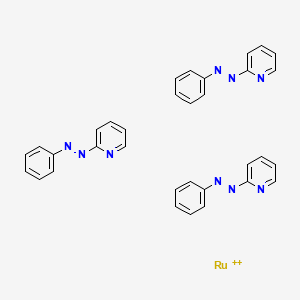
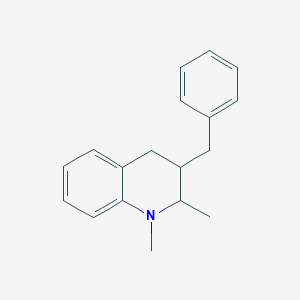
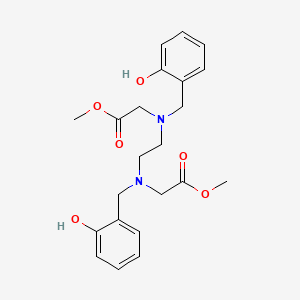

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
